1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
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Description
1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H16Cl2N2O2 and its molecular weight is 399.27. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Methods
Research has developed novel synthetic pathways for the efficient creation of complex heterocyclic compounds, which share structural similarities or synthetic pathways with 1-(2,4-dichlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one. For example, Katritzky et al. (2000) introduced a new three-carbon synthon for synthesizing benzannelated and 1-(2-arylethenyl) heterocycles, demonstrating the versatility of synthetic approaches for creating complex molecular architectures (Katritzky et al., 2000).
Catalysis and Functionalization
The development of catalytic methods for the functionalization of C-H bonds represents a significant area of research. Dick et al. (2004) described a highly practical Pd(II)-catalyzed method for the regio- and chemoselective oxidative functionalization of arenes and alkanes, showcasing the potential for direct modifications of molecular frameworks under mild conditions (Dick et al., 2004).
Molecular Docking and Drug Design
Venkateshan et al. (2020) explored the synthesis, quantum chemical, modeling, and molecular docking analysis of azafluorene derivatives as inhibitors of SARS CoV-2 RdRp. Their work underscores the importance of computational tools in evaluating the potential biological activities of complex molecules, which could extend to the assessment of compounds like this compound in various biological contexts (Venkateshan et al., 2020).
Material Science and Optoelectronic Properties
Research on the optoelectronic and charge transfer properties of compounds with structural features similar to the compound could provide insights into its potential applications in material science. Irfan et al. (2019) investigated various optoelectronic and charge transfer properties at the molecular and solid-state bulk levels, highlighting the role of structural features in determining material properties (Irfan et al., 2019).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-16-8-7-15(18(23)12-16)13-24-10-3-5-17(20(24)26)21(27)25-11-9-14-4-1-2-6-19(14)25/h1-8,10,12H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQUEXOGKLVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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